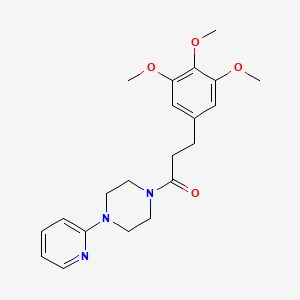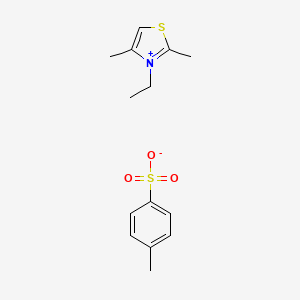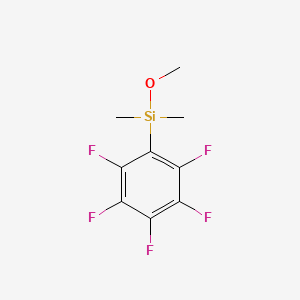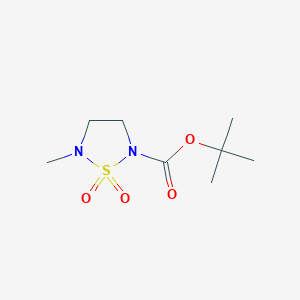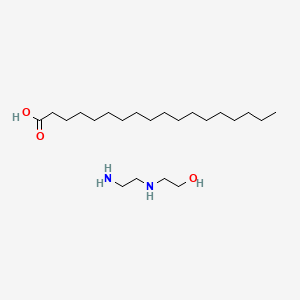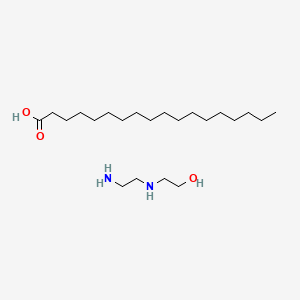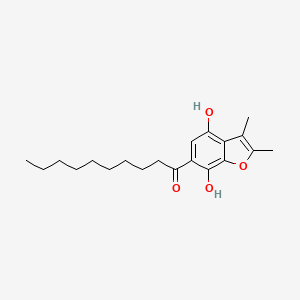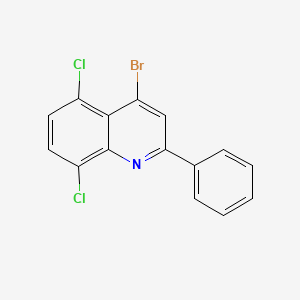
4-Bromo-5,8-dichloro-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5,8-dichloro-2-phenylquinoline is a chemical compound with the molecular formula C15H8BrCl2N and a molecular weight of 353.04 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is characterized by the presence of bromine, chlorine, and phenyl groups attached to a quinoline core.
Preparation Methods
The synthesis of 4-Bromo-5,8-dichloro-2-phenylquinoline typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of a quinoline derivative, followed by the introduction of a phenyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Bromo-5,8-dichloro-2-phenylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-5,8-dichloro-2-phenylquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the interactions of quinoline derivatives with biological systems.
Medicine: Although not intended for therapeutic use, it serves as a model compound in drug discovery and development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5,8-dichloro-2-phenylquinoline involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the phenyl group, contribute to its reactivity and binding affinity. The pathways involved in its action depend on the specific application and the biological or chemical system being studied .
Comparison with Similar Compounds
4-Bromo-5,8-dichloro-2-phenylquinoline can be compared with other quinoline derivatives, such as:
- 4-Chloro-5,8-dibromo-2-phenylquinoline
- 4-Bromo-5,8-dichloroquinoline
- 2-Phenylquinoline
These compounds share similar structural features but differ in the position and type of substituents. The unique combination of bromine, chlorine, and phenyl groups in this compound gives it distinct chemical properties and reactivity .
Properties
CAS No. |
1189106-04-4 |
|---|---|
Molecular Formula |
C15H8BrCl2N |
Molecular Weight |
353.0 g/mol |
IUPAC Name |
4-bromo-5,8-dichloro-2-phenylquinoline |
InChI |
InChI=1S/C15H8BrCl2N/c16-10-8-13(9-4-2-1-3-5-9)19-15-12(18)7-6-11(17)14(10)15/h1-8H |
InChI Key |
LDRZVJXLCMTOIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C(=C2)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


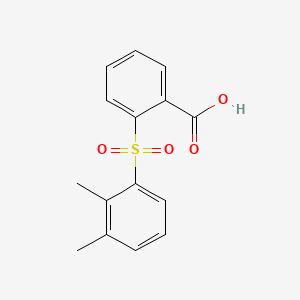
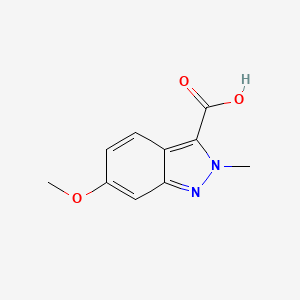
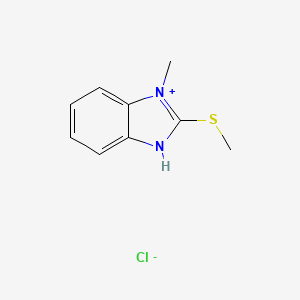
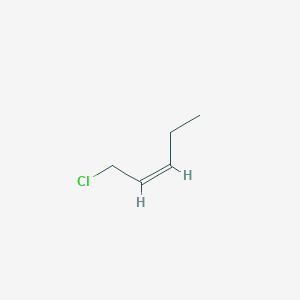
![6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate](/img/structure/B13757847.png)
![2-[[(2-Hydroxyphenyl)methyl]amino]acetamide](/img/structure/B13757857.png)
